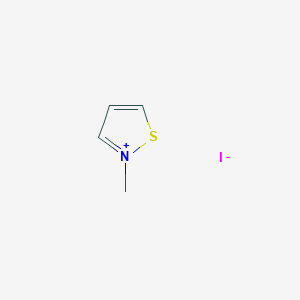

2-Methyl-isothiazolium iodide

Description

2-Methyl-isothiazolium iodide is a quaternary ammonium salt belonging to the isothiazolium family, characterized by a positively charged nitrogen atom within a five-membered aromatic ring containing sulfur and nitrogen. These compounds are typically synthesized via alkylation reactions, such as the treatment of thiazole-thione precursors with alkyl iodides under controlled conditions . The methyl substituent on the isothiazolium ring likely influences its physicochemical properties, including solubility, stability, and biological activity, compared to analogs with longer alkyl chains or different heterocyclic cores.

Properties

CAS No. |

2939-06-2 |

|---|---|

Molecular Formula |

C4H6INS |

Molecular Weight |

227.07 g/mol |

IUPAC Name |

2-methyl-1,2-thiazol-2-ium;iodide |

InChI |

InChI=1S/C4H6NS.HI/c1-5-3-2-4-6-5;/h2-4H,1H3;1H/q+1;/p-1 |

InChI Key |

OIUTWDMAQRYYEV-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=CC=CS1.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Halogenation of Dithio Amides with Alkali Metal Iodide Catalysis

A patented industrially relevant method involves the use of N,N'-dimethyl-3,3'-dithiodipropionamide or N-methyl-3-mercaptopropionamide as precursors. The process is catalyzed by alkali metal iodides (e.g., potassium iodide) and proceeds as follows:

- Step 1: Preparation of a mixed solution by dissolving the precursor amide and an organic solvent (commonly methylene dichloride) in a weight ratio of 1:2 to 1:5.

- Step 2: Addition of an alkali metal iodide catalyst in a weight ratio of 0.1–1 relative to the precursor amide.

- Step 3: Cooling the reaction mixture to 0–20°C.

- Step 4: Gradual addition of a halogenating agent (typically chlorine gas) in a molar ratio of 2–3:1 relative to the precursor amide, maintaining the temperature to control reaction rate and selectivity.

- Step 5: Insulated stirring for 1–2 hours to complete the ring-closing halogenation reaction, forming 2-methyl-4-isothiazolin-3-one hydrochloride.

- Step 6: Filtration and washing of the product, followed by neutralization with sodium bicarbonate solution to yield the pure 2-methyl-4-isothiazolin-3-one aqueous solution with about 50% concentration.

This method achieves high purity (>99.9%) and high yield (~80%) with effective suppression of undesired chlorinated byproducts such as 5-chloro-2-methyl-4-isothiazolin-3-one.

Oxidation of Methylaminodithiocinnamate Derivatives

An earlier laboratory synthesis reported involves:

- Preparation of methyl 3-methylaminodithiocinnamate derivatives.

- Oxidation with iodine or hydrogen peroxide in acetic acid.

- This oxidation converts isothiazoline-3-thiones into the corresponding 2-methyl-isothiazolium salts.

- The product can be isolated as perchlorate or iodide salts.

This method is more complex, involving intermediate thiones and dithiolium salts, and is generally used for research-scale synthesis rather than industrial production. Yields are moderate and purification steps are more involved.

Comparative Table of Preparation Methods

Key Research Findings and Notes

- The alkali metal iodide catalyzed method is preferred industrially due to its high purity output and controlled formation of the desired isothiazolium ring without excessive chlorinated impurities.

- The reaction temperature control (0–20°C) is critical to prevent side reactions and maintain product quality.

- Neutralization after halogenation is necessary to convert the hydrochloride salt into the free isothiazolinone form suitable for applications.

- Earlier oxidation methods provide valuable mechanistic insights but are less practical for scale-up.

- The use of methylene dichloride as a solvent is common, but variations exist depending on catalyst and precursor solubility.

- The halogenating agent is typically chlorine gas, but alternative halogen sources may be explored in research contexts.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-isothiazolium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced forms.

Substitution: Various substituted isothiazoles depending on the nucleophile used.

Scientific Research Applications

2-Methyl-isothiazolium iodide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other isothiazole derivatives.

Biology: Employed in studies related to antimicrobial activity due to its effectiveness against bacteria and fungi.

Medicine: Investigated for potential therapeutic applications, including antimicrobial and antifungal treatments.

Mechanism of Action

The antimicrobial activity of 2-Methyl-isothiazolium iodide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the compound’s ability to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares key properties of 2-Methyl-isothiazolium iodide with related compounds:

*Hypothetical data inferred from analogs; †Estimated based on molecular formula (C₄H₇INS).

- Core Structure: Unlike neutral heterocycles like 2-Methylthiazole, 2-Methyl-isothiazolium iodide features a cationic isothiazolium ring paired with an iodide counterion, enhancing its polarity and water solubility compared to non-ionic analogs .

- Alkyl Chain Effects: Monothiazolium iodides with long alkyl chains (e.g., C18 in compound 2e from ) exhibit reduced water solubility but increased lipophilicity, which may enhance membrane interactions in biological systems .

Biological Activity

2-Methyl-isothiazolium iodide (MI) is a compound belonging to the isothiazolinone family, known for its significant biological activity, particularly as a biocide. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-Methyl-isothiazolium iodide is characterized by a five-membered heterocyclic ring containing nitrogen and sulfur. Its structure allows it to exhibit potent antimicrobial properties, making it valuable in various industrial applications.

Antimicrobial Properties

MI has demonstrated strong antibacterial and antifungal activities. Research indicates that it can effectively inhibit the growth of various microorganisms, including bacteria and fungi. For example, a study by Collier et al. reported minimum inhibitory concentrations (MIC) for MI against Schizosaccharomyces pombe and Escherichia coli at 245 µg/mL and 41 µg/mL, respectively. This performance highlights its efficacy compared to other isothiazolinones like MCI and BIT, which exhibited lower MIC values (Table 1) .

| Biocide | MIC (µg/mL) |

|---|---|

| S. pombe | |

| MI | 245 |

| MCI | 2.6 |

| BIT | 35.5 |

The antimicrobial action of MI is attributed to its ability to penetrate microbial cell membranes and interact with intracellular components. The electron-deficient sulfur in the isothiazolium structure can react with nucleophilic groups in cellular proteins, particularly thiols from cysteine residues, leading to the inhibition of enzymatic activities and subsequent cell death .

Toxicological Studies

While MI is effective as a biocide, its toxicity has raised concerns. Allergic contact dermatitis has been linked to exposure to isothiazolinones, including MI, due to their inflammatory effects on skin cells . Recent studies have also indicated potential cytotoxicity in human cell lines:

- Respiratory Toxicity : Research demonstrated that MI could induce apoptosis in alveolar epithelial cells (MLE-12), marked by increased levels of pro-apoptotic proteins such as BAX and cleaved caspase-3 .

- Inflammatory Responses : MI exposure led to elevated pro-inflammatory cytokines (TNF-α and IL-1β) through the activation of the MAPK signaling pathway .

- Hepatotoxicity : Studies on HepG2 liver cells revealed that MI significantly impaired glutathione metabolism, indicating potential hepatotoxic effects .

Case Studies

- Dermatological Reactions : A case study highlighted instances of allergic dermatitis in individuals exposed to cosmetic products containing MI. The study linked these reactions to the activation of inflammatory mediators in skin cells.

- Respiratory Impact : Another case involved patients with respiratory issues after exposure to environments with high concentrations of MI. The study noted increased incidences of bronchial inflammation and cellular damage in bronchial epithelial cells (BEAS-2B) treated with MI.

Q & A

What are the optimal synthesis routes for 2-methyl-isothiazolium iodide, and how can purity be ensured?

Basic Research Question

Synthesis typically involves quaternization of 2-methylisothiazole with methyl iodide under controlled conditions. Key steps include:

- Reaction Setup : Reflux equimolar amounts of 2-methylisothiazole and methyl iodide in anhydrous acetonitrile at 60–80°C for 24–48 hours under nitrogen .

- Purification : Crystallization from ethanol/diethyl ether mixtures to remove unreacted precursors.

- Purity Validation : Use NMR (e.g., H, C) to confirm absence of residual solvents and byproducts. Mass spectrometry (MS) can verify molecular weight .

What analytical methods are critical for characterizing 2-methyl-isothiazolium iodide’s structural and electronic properties?

Basic Research Question

Standard characterization includes:

- Spectroscopy :

- Thermal Analysis : TGA/DSC to assess decomposition temperature and stability .

- Elemental Analysis : Verify stoichiometry of C, H, N, and I .

How can computational methods like DFT elucidate the electronic behavior of 2-methyl-isothiazolium iodide?

Advanced Research Question

Density Functional Theory (DFT) provides insights into:

- Molecular Orbital Analysis : Identify electron-rich regions (e.g., sulfur and nitrogen atoms) that drive reactivity. Fukui function analysis reveals nucleophilic/electrophilic sites .

- Adsorption Mechanisms : Simulate interactions with metal surfaces (e.g., steel) to predict corrosion inhibition efficiency. For example, iodide ions in similar compounds enhance adsorption via synergistic effects .

- Solubility vs. pH : DFT predicts protonation states under acidic conditions, guiding experimental design for stability studies .

What experimental approaches resolve contradictions in reported inhibition efficiencies of 2-methyl-isothiazolium iodide in corrosion studies?

Advanced Research Question

Discrepancies may arise from concentration effects, pH, or synergistic additives. A systematic approach includes:

Control Experiments : Compare inhibition efficiency (IE%) at varying concentrations (e.g., 0.2–16 µM) and pH conditions .

Electrochemical Testing : Use polarization resistance and impedance spectroscopy to validate reproducibility .

Statistical Analysis : Apply ANOVA to assess significance of IE% variations across trials .

Literature Benchmarking : Cross-reference with structurally analogous inhibitors (e.g., thiosemicarbazides) to identify outliers .

How does the synergistic effect of iodide ions enhance 2-methyl-isothiazolium iodide’s performance in material science applications?

Advanced Research Question

Iodide ions act as co-adsorbates, improving inhibitor adsorption on metal surfaces. Key findings from analogous systems include:

- Synergism Metrics : In AST (a thiosemicarbazide), adding 5 mM KI increased IE% from 47.3% to 70.4% on C1018 steel .

- Mechanism : Iodide forms a protective layer, reducing anodic dissolution. DFT shows iodide’s electron-donating capacity stabilizes inhibitor-metal interactions .

What protocols ensure reliable assessment of 2-methyl-isothiazolium iodide’s stability under varying environmental conditions?

Advanced Research Question

Stability studies should address:

- Thermal Stability : TGA under nitrogen (heating rate 10°C/min) to determine decomposition onset .

- Hydrolytic Stability : Monitor pH-dependent degradation via HPLC over 1–30 days. For example, imidazole derivatives degrade rapidly at pH > 9 .

- Light Sensitivity : Conduct UV-Vis spectroscopy before/after light exposure to detect photolytic byproducts .

How can researchers design experiments to explore 2-methyl-isothiazolium iodide’s bioactivity while minimizing cytotoxicity?

Advanced Research Question

Methodology includes:

- In Vitro Assays : Screen antimicrobial activity (MIC assays) against Gram-positive/negative bacteria. Use mammalian cell lines (e.g., HEK293) for cytotoxicity thresholds (IC50) .

- Structure-Activity Relationships (SAR) : Compare with non-iodinated analogs to isolate iodide’s role in bioactivity .

- Metabolic Stability : Assess liver microsome stability to predict in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.